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4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine Documentation Hub

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  • Product: 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine
  • CAS: 339016-21-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine: Properties, Synthesis, and Applications

Executive Summary This technical guide provides a comprehensive overview of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule integrates three key structural motifs: a pyrimidine core, a morpholine substituent, and reactive chloro and methylsulfanyl functional groups. The pyrimidine ring is a cornerstone of numerous biologically active compounds, while the morpholine moiety is frequently incorporated to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide details the compound's chemical and physical properties, proposes a robust, step-by-step synthetic protocol based on established chemical principles, and discusses its potential applications as a versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[3][4]

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of rational drug design. The title compound, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, is a prime example of this approach.

  • The Pyrimidine Core: The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. Its derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][5] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, providing a platform for introducing diverse functionalities.[6][7]

  • The Morpholine Moiety: Morpholine is a saturated heterocycle that has become indispensable in medicinal chemistry. Its inclusion in a drug candidate often confers favorable physicochemical properties. The nitrogen atom is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, which together can improve solubility, reduce toxicity, and enhance metabolic stability.[1][5] This makes the morpholine ring a valuable tool for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

This guide serves to consolidate the known and predicted information about 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, providing researchers with the foundational knowledge required for its synthesis, characterization, and utilization in drug discovery programs.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine-
Synonyms 4-(6-Chloro-2-(methylthio)pyrimidin-4-yl)morpholine-
CAS Number 255513-35-0-
Molecular Formula C₉H₁₂ClN₃OSCalculated
Molecular Weight 245.73 g/mol Calculated
Physical Form Predicted to be a solid at room temperature.[8]Prediction/Analogy
Melting Point Not determined; analogous compounds suggest a range of 120-190 °C.[5][8]Analogy
Solubility Predicted to have moderate solubility in organic solvents (DCM, EtOAc, MeOH) and low solubility in water. The morpholine group enhances aqueous solubility compared to a non-substituted analogue.[1]Prediction
Predicted XLogP3 2.4Prediction[9]

Synthesis and Reactivity

The synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is predicated on the principles of nucleophilic aromatic substitution (SNAr) on a poly-halogenated pyrimidine precursor. The most logical and versatile starting material for this purpose is 2,4,6-trichloropyrimidine.[3][6]

Rationale for Synthetic Strategy

The chlorine atoms on the 2,4,6-trichloropyrimidine ring exhibit differential reactivity. The chlorine atoms at the 4- and 6-positions are electronically similar and are the most susceptible to nucleophilic attack. This is due to their positions being para and ortho, respectively, to the ring nitrogens, which provide strong electron-withdrawing activation.[10][11] The chlorine at the 2-position, situated between both ring nitrogens, is generally less reactive.[7] This reactivity difference allows for a controlled, sequential substitution strategy.

Our proposed synthesis involves two sequential SNAr reactions:

  • Introduction of the Methylsulfanyl Group: Reaction with one equivalent of sodium thiomethoxide (NaSMe) at a low temperature is expected to selectively displace one of the more reactive chlorines at the C4 or C6 position.

  • Introduction of the Morpholine Group: Subsequent reaction with morpholine at an elevated temperature will displace the second of the highly reactive chlorines at the remaining C4/C6 position.

This sequence allows for the efficient and regioselective construction of the target molecule.

Synthetic Workflow Diagram

G A 2,4,6-Trichloropyrimidine B 4,6-Dichloro-2-(methylsulfanyl)pyrimidine A->B  1. NaSMe (1.0 eq)  2. THF, 0 °C to RT C 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine B->C  1. Morpholine (1.1 eq)  2. DIPEA, n-BuOH, 90 °C

Caption: Proposed synthetic workflow for 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for similar transformations and should be adapted and optimized as necessary.[5][12]

Materials and Reagents:

  • 2,4,6-Trichloropyrimidine

  • Sodium thiomethoxide (NaSMe)

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 4,6-Dichloro-2-(methylsulfanyl)pyrimidine

  • To a stirred solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add sodium thiomethoxide (1.0 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

  • Combine the crude 4,6-dichloro-2-(methylsulfanyl)pyrimidine (1.0 eq), morpholine (1.1 eq), and DIPEA (1.5 eq) in n-butanol.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure title compound.

Spectroscopic and Analytical Characterization

Confirmation of the final product's structure is achieved through standard spectroscopic methods. The expected key signals are as follows:

  • ¹H NMR:

    • A singlet integrating to 3H for the methyl group of the methylsulfanyl moiety (-S-CH₃), expected around δ 2.5-2.7 ppm.

    • Two distinct triplets (or multiplets) for the morpholine protons, each integrating to 4H. The protons adjacent to the oxygen (-O-CH₂-) are expected around δ 3.7-3.9 ppm, and the protons adjacent to the nitrogen (-N-CH₂-) are expected around δ 3.6-3.8 ppm.[5][13]

    • A singlet integrating to 1H for the remaining proton on the pyrimidine ring (H-5), expected around δ 6.5-7.0 ppm.

  • ¹³C NMR:

    • A signal for the -S-CH₃ carbon around δ 14-16 ppm.

    • Signals for the morpholine carbons: -N-CH₂- carbons around δ 43-45 ppm and -O-CH₂- carbons around δ 66-68 ppm.[5]

    • Signals for the pyrimidine ring carbons, with the carbon bearing the lone hydrogen (C-5) appearing at a distinct chemical shift (e.g., ~90-110 ppm).[5]

  • Mass Spectrometry (ESI+):

    • The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 246.0, exhibiting the characteristic isotopic pattern for a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. Therefore, it must be handled with the assumption that it is hazardous. The safety profile can be inferred from its structural components and related molecules.[8][14]

  • Potential Hazards:

    • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled, similar to other chlorinated heterocyclic compounds.[8]

    • Irritation: Likely to cause skin and serious eye irritation.[14]

  • Handling Precautions:

    • Use only in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

Potential Applications and Future Directions

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is not just a final product but a versatile synthetic intermediate. Its value lies in the remaining reactive "handles":

  • The C-6 Chlorine Atom: The chloro group can be displaced by a variety of nucleophiles (amines, alcohols, thiols) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse aryl, alkyl, or acetylenic substituents.[15] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • The Methylsulfanyl Group: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone.[14] This modification can dramatically alter the electronic properties of the pyrimidine ring and introduce new hydrogen bonding capabilities, which can be crucial for modulating target binding affinity and selectivity.

Given the prevalence of substituted 2,4-diaminopyrimidine and related scaffolds in kinase inhibitors, this compound represents an excellent starting point for developing novel therapeutics targeting a wide range of diseases, from cancer to inflammatory disorders.[3][4] Future research should focus on exploring the derivatization of this core scaffold and evaluating the resulting compounds in relevant biological assays.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Available from: [Link]

  • Brown, D. J., & Lee, T. C. (1968). The reaction of 2,4,6-trichloropyrimidine with a variety of 4-substituted anilines. ResearchGate. Available from: [Link]

  • Ramesh, A., Sundar, P. S., & Murti, V. V. S. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available from: [Link]

  • Singh, N., & Sandhu, G. S. (2012). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Ataollahi, S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available from: [Link]

  • Akhtar, W., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available from: [Link]

  • Li, Y., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available from: [Link]

  • Pena, M. A., et al. (2006). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • NextSDS. (n.d.). 4-(6-CHLORO-2-PHENYL-4-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. Available from: [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

  • Michael, J. P., & de Koning, C. B. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Available from: [Link]

  • Das, B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Advanced Research and Reviews. Available from: [Link]

  • The Good Scents Company. (n.d.). morpholine. Available from: [Link]

  • Wang, S., et al. (2012). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available from: [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Reddy, D., et al. (2011). Stereoselective Synthesis of C-Substituted Morpholine Derivatives using Reductive Etherification Reaction: Total Synthesis of Chelonin C. The Journal of Organic Chemistry. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available from: [Link]

  • PubChem. (n.d.). N-[(4-chlorophenyl)methyl]-1-methyl-6-(morpholinomethyl)-4-oxo-8-[2-(3-pyridyl)ethynyl]quinoline-3-carboxamide. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-4-(morpholin-4-yl)thieno(3,2-d)pyrimidine. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine

Disclaimer: Initial searches for the compound "4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine" did not yield a specific CAS number or molecular weight, suggesting it may not be a well-characterized or commercial...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Initial searches for the compound "4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine" did not yield a specific CAS number or molecular weight, suggesting it may not be a well-characterized or commercially available substance. This guide will focus on the closely related and identifiable compound, 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine .

Introduction

4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine is a heterocyclic compound featuring a substituted pyrimidine ring linked to a morpholine moiety via a methylene bridge. This molecule belongs to a class of compounds that are of significant interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors. The strategic combination of the pyrimidine scaffold, a common feature in many biologically active molecules, with the morpholine group, known to improve pharmacokinetic properties, makes this compound a compelling subject for further investigation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to scientific research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine are summarized in the table below.

PropertyValueSource
CAS Number 1246034-50-3[1]
Molecular Formula C10H14ClN3OS[1]
Molecular Weight 260.75 g/mol Calculated
Appearance Off-white solid[2]
Purity Assay (HPLC) 99%[2]

Synthesis and Manufacturing

The synthesis of 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A representative synthetic route is described below.

General Synthetic Pathway

The synthesis typically begins with a commercially available pyrimidine derivative, which is then subjected to a series of reactions to introduce the methylthio and morpholinomethyl groups.

Synthesis_Pathway A 2,4,6-Trichloropyrimidine B 4,6-Dichloro-2-(methylthio)pyrimidine A->B 1. NaSMe C 4-(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanol B->C 2. n-BuLi, Paraformaldehyde D 4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine C->D 3. SOCl2 4. Morpholine, Et3N

A representative synthetic pathway for 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine

  • To a solution of 2,4,6-trichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF), add a solution of sodium thiomethoxide (NaSMe) dropwise at a controlled temperature, typically 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4,6-dichloro-2-(methylthio)pyrimidine.

Step 2: Synthesis of [4-Chloro-6-(methylthio)pyrimidin-2-yl]methanol

  • Dissolve 4,6-dichloro-2-(methylthio)pyrimidine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.

  • After stirring for a short period, add paraformaldehyde to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford [4-chloro-6-(methylthio)pyrimidin-2-yl]methanol.

Step 3: Synthesis of 4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine

  • To a solution of [4-chloro-6-(methylthio)pyrimidin-2-yl]methanol in a solvent like dichloromethane (DCM), add thionyl chloride (SOCl2) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for a few hours.

  • Remove the solvent under reduced pressure to obtain the crude chloromethyl intermediate.

  • Dissolve the crude intermediate in a solvent such as DCM and add morpholine followed by a base like triethylamine (Et3N).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography to yield 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine as an off-white solid.[2]

Potential Applications in Research and Drug Development

The structural motifs present in 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine suggest its potential as a modulator of protein kinases. The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibitors.

Kinase Inhibition

This compound is of particular interest as an inhibitor of Tec family kinases, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK). These kinases play crucial roles in the signaling pathways of immune cells, and their inhibition has therapeutic potential in the treatment of autoimmune diseases and certain types of cancer.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Antigen Receptor (e.g., BCR, TCR) BTK_ITK BTK / ITK Receptor->BTK_ITK Activation PLC Phospholipase C (PLC) BTK_ITK->PLC Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, NFAT) PLC->Downstream Response Cell Proliferation, Cytokine Release, Survival Downstream->Response Inhibitor 4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine Inhibitor->BTK_ITK Inhibition

Potential mechanism of action as a kinase inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-{[6-Chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine is a compound with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel kinase inhibitors. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. Further research into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring this and related compounds.

References

  • (R)-4-(2-chloro-6-(methylthiomethyl)pyrimidin-4-yl)
  • Development and Scale-up of a Biocatalytic Process To Form a Chiral Sulfoxide. Organic Process Research & Development.
  • 4-{[6-chloro-2-(methylthio)-4-pyrimidinyl]methyl}morpholine | 1246034-50-3. Moshang Chemical.

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, a heterocyclic compound with potential applications in drug discovery. This document moves beyond a simple recitation of protocols to offer an in-depth analysis of the causality behind experimental choices, grounded in the principles of physical chemistry and pharmaceutical sciences. We will explore a multi-faceted approach, combining experimental thermal analysis techniques, forced degradation studies, and computational modeling to construct a robust stability profile. The methodologies described herein are designed to be self-validating, providing the rigorous data required for regulatory submissions and informed decision-making in the drug development pipeline.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the realm of pharmaceutical development, the intrinsic stability of a drug molecule is a cornerstone of its viability. Thermodynamic stability, which describes the energy state of a system at equilibrium, dictates the potential for a compound to degrade into other, potentially less effective or even toxic, substances.[1] For a molecule like 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, which incorporates a reactive chloropyrimidine ring and a morpholine moiety, understanding its thermodynamic landscape is paramount. The presence of heteroatoms and functional groups suggests potential degradation pathways that must be thoroughly investigated.[2][3]

This guide will provide the scientific rationale and detailed protocols for a comprehensive assessment of the thermodynamic stability of this compound. Our approach is guided by the principles of Quality by Design (QbD) and aligns with the expectations of regulatory bodies such as the FDA and the guidelines set forth by the International Council for Harmonisation (ICH).[4][5][6][7][8]

Foundational Concepts: Understanding the Subject Molecule

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a substituted pyrimidine. The core structure consists of a pyrimidine ring, which is a diazine, a six-membered aromatic ring containing two nitrogen atoms. This core is substituted with a chloro group, a methylsulfanyl group, and a morpholine ring. Morpholine is a saturated heterocycle containing both an ether and a secondary amine functional group.[9] The combination of these functionalities presents several potential points of chemical instability.

Potential Degradation Pathways

A proactive analysis of the molecule's structure allows us to hypothesize potential degradation pathways, which will inform our experimental design for forced degradation studies.

  • Hydrolysis: The chloro substituent on the pyrimidine ring is a potential site for nucleophilic substitution by water, especially under acidic or basic conditions. This would lead to the formation of a hydroxypyrimidine derivative.

  • Oxidation: The methylsulfanyl group is susceptible to oxidation, which could yield the corresponding sulfoxide or sulfone. The morpholine ring, while generally stable, could also undergo oxidation under harsh conditions.

  • Photolysis: Aromatic systems like pyrimidine can absorb UV light, potentially leading to photolytic degradation. The presence of heteroatoms and substituents can influence the molecule's photosensitivity.[5][10]

The following diagram illustrates these potential degradation routes:

Degradation_Pathways Potential Degradation Pathways Parent_Molecule 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine Hydrolysis_Product Hydroxy-pyrimidine derivative Parent_Molecule->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product_1 Sulfoxide derivative Parent_Molecule->Oxidation_Product_1 Oxidation Photolysis_Products Various photolytic degradants Parent_Molecule->Photolysis_Products Photolysis (UV light) Oxidation_Product_2 Sulfone derivative Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Potential degradation pathways for the title compound.

Experimental Assessment of Thermodynamic Stability

A combination of thermal analysis techniques and forced degradation studies provides a comprehensive experimental evaluation of a compound's thermodynamic stability.

Thermal Analysis Techniques

Thermal analysis methods measure the physical and chemical properties of a substance as a function of temperature.[11][12][13] These techniques are invaluable for identifying phase transitions, decomposition temperatures, and for assessing the compatibility of the API with excipients.[14][15]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] It is a powerful tool for determining melting point, enthalpy of fusion, glass transitions, and for detecting polymorphism.[17]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 350°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The sharp endotherm will correspond to the melting point, and its integrated area provides the enthalpy of fusion. Any exothermic events may indicate decomposition.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[11][17]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Heat the sample from 30°C to 500°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The resulting TGA curve will show the percentage of weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

3.1.3. Isothermal Microcalorimetry (IMC)

IMC is an extremely sensitive technique that measures the heat flow from a sample at a constant temperature.[19][20] It can detect very slow degradation reactions that are not observable by other methods, making it ideal for predicting long-term stability and shelf-life.[18][21]

Experimental Protocol: IMC for Long-Term Stability Prediction

  • Sample Preparation: Place a precisely weighed amount of the compound (e.g., 100 mg) into a stainless steel ampoule.

  • Instrument Setup: Place the sealed ampoule into the microcalorimeter at a constant temperature (e.g., 25°C, 40°C, and 60°C for Arrhenius analysis).

  • Data Acquisition: Monitor the heat flow over an extended period (days to weeks) until a stable baseline or a clear trend is observed.

  • Data Analysis: The measured heat flow can be used to calculate the rate of degradation at each temperature. By applying the Arrhenius equation, the degradation rate at typical storage conditions (e.g., 25°C) can be extrapolated to predict the shelf-life.[19]

Data Summary: Thermal Analysis

TechniqueParameter MeasuredInformation Gained
DSC Heat FlowMelting point, enthalpy of fusion, polymorphism, decomposition
TGA Mass ChangeOnset of thermal decomposition, solvent/water content
IMC Heat Flow (isothermal)Long-term stability, shelf-life prediction, excipient compatibility
Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[22] The goal is to identify potential degradation products and to establish the intrinsic stability of the molecule.[7][23][24] These studies are crucial for developing stability-indicating analytical methods. The recommended extent of degradation is typically in the range of 5-20%.[5][23]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow Forced Degradation Workflow Start Drug Substance Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal_Stress Thermal Stress (e.g., 80°C) Start->Thermal_Stress Photostability Photostability (ICH Q1B guidelines) Start->Photostability Analysis Analysis of Stressed Samples (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal_Stress->Analysis Photostability->Analysis Identify_Degradants Identify and Characterize Degradants Analysis->Identify_Degradants Method_Validation Validate Stability-Indicating Method Identify_Degradants->Method_Validation End Stability Profile Method_Validation->End

Caption: A typical workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

  • Acid and Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively. The reactions can be carried out at room temperature or elevated temperatures (e.g., 60°C) to achieve the target degradation.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.

  • Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][10]

For each condition, a control sample should be stored under normal conditions. The stressed samples are then analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, to separate and identify the degradation products.

Computational Approaches to Thermodynamic Stability

In addition to experimental methods, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.[25] First-principles methods, such as Density Functional Theory (DFT), can be used to calculate the Gibbs free energy of the parent molecule and its potential degradation products.[26][27]

Predicting Reaction Energetics

By calculating the Gibbs free energy (ΔG) of the parent molecule and its potential degradants, the thermodynamic favorability of each degradation pathway can be assessed. A negative ΔG for a degradation reaction indicates that the process is thermodynamically favorable.

Conceptual Workflow for Computational Stability Assessment

Computational_Workflow Computational Stability Assessment Start Input Structure of Parent Molecule Geometry_Optimization Geometry Optimization (e.g., DFT) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (for vibrational analysis) Geometry_Optimization->Frequency_Calculation Propose_Degradants Propose Structures of Potential Degradants Frequency_Calculation->Propose_Degradants Calculate_Degradants Calculate Geometry and Energy of Degradants Propose_Degradants->Calculate_Degradants Calculate_Gibbs Calculate Gibbs Free Energy of all Species Calculate_Degradants->Calculate_Gibbs Determine_DeltaG Determine ΔG for each Degradation Reaction Calculate_Gibbs->Determine_DeltaG End Rank Thermodynamic Stability of Pathways Determine_DeltaG->End

Caption: A conceptual workflow for computational stability analysis.

This computational approach can help to prioritize which degradation pathways are most likely to occur, guiding the focus of experimental studies and the development of analytical methods.

Conclusion and Future Directions

The thermodynamic stability of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a critical quality attribute that must be thoroughly evaluated during its development as a potential pharmaceutical agent. This guide has outlined a comprehensive and scientifically rigorous approach that integrates experimental thermal analysis, forced degradation studies, and computational modeling. By understanding the "why" behind each experimental choice and by employing self-validating methodologies, researchers can build a robust stability profile. This, in turn, facilitates the development of stable formulations, the establishment of appropriate storage conditions and shelf-life, and ultimately, ensures the safety and efficacy of the final drug product.

Future work should focus on the detailed structural elucidation of any significant degradation products identified in the forced degradation studies and the assessment of their potential pharmacological and toxicological activities. Furthermore, the compatibility of the API with a range of common pharmaceutical excipients should be systematically evaluated using techniques such as DSC and IMC.

References

  • Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Henderson, T. (2026, January 13). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager.
  • ResearchGate. (n.d.).
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • PubMed. (n.d.).
  • Creative Proteomics. (2024, September 18).
  • Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
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  • ICH. (n.d.). Quality Guidelines.
  • SETARAM. (n.d.). Pharmaceutical Testing: Thermal Analysis and Calorimetry.
  • SGS USA. (n.d.).
  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
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  • Pharmaceutical Technology. (2026, March 13).
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  • TA Instruments. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Semantic Scholar. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Rigaku. (n.d.). Thermal analysis: Industry - Pharmaceuticals and medicines.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • MDPI. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
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  • Medires Publishing. (2022, December 23). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds.
  • Wikipedia. (n.d.). Morpholine.
  • Lab Manager. (n.d.).

Sources

Protocols & Analytical Methods

Method

using 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine as a building block for kinase inhibitors

Harnessing the Potential of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine as a Versatile Building Block Introduction: The Central Role of Pyrimidines in Oncology The pyrimidine nucleus is a cornerstone in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Harnessing the Potential of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine as a Versatile Building Block

Introduction: The Central Role of Pyrimidines in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents.[1] This is particularly evident in the field of oncology, where the pyrimidine framework is a key component of numerous approved anticancer drugs that function by inhibiting protein kinases.[1][2] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention.[3][4]

The pyrimidine scaffold's success as a kinase inhibitor stems from its structural resemblance to the adenine core of ATP, the natural substrate for kinases.[5] This mimicry allows pyrimidine-based inhibitors to competitively bind to the ATP-binding site of kinases, thereby blocking their catalytic activity and downstream signaling.[6] The versatility of the pyrimidine ring allows for strategic modifications at various positions (2, 4, 5, and 6), enabling the development of highly potent and selective inhibitors against specific kinase targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine as a key building block for the synthesis of novel kinase inhibitors. We will delve into the rationale behind its design, provide detailed synthetic protocols, and discuss its application in targeting critical cancer-related kinases such as PI3K and mTOR.

Characterization of the Building Block: 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

The subject of this guide, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, is a strategically functionalized pyrimidine derivative designed for efficient elaboration into a diverse range of kinase inhibitors.

Structural Features and Rationale:

  • Pyrimidine Core: As discussed, this forms the fundamental ATP-mimetic scaffold.

  • C4-Morpholine Group: The morpholine moiety is a common feature in many kinase inhibitors.[7][8] It often enhances aqueous solubility and can form crucial hydrogen bond interactions with amino acid residues in the kinase active site, contributing to binding affinity and selectivity.[7][8][9]

  • C6-Chloro Group: The chlorine atom at the C6 position serves as a versatile synthetic handle. It is a good leaving group, readily displaced by a variety of nucleophiles, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

  • C2-Methylsulfanyl Group: The methylsulfanyl (-SMe) group at the C2 position also provides a point for further chemical modification. It can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties of the pyrimidine ring and introduce new hydrogen bonding capabilities. Alternatively, it can be displaced by other nucleophiles under specific conditions.

The combination of these features makes 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine an ideal starting material for the rapid generation of a library of kinase inhibitors for screening and lead optimization.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/mTOR Pathway

The PI3K/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, and survival.[3][10] Consequently, the development of inhibitors targeting kinases within this pathway, such as PI3K and mTOR, is a major focus of cancer drug discovery.[3][11][12]

The 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine building block is particularly well-suited for the synthesis of PI3K and mTOR inhibitors. Numerous potent inhibitors of these kinases feature a 2,4-disubstituted pyrimidine core.

Below, we provide a detailed protocol for a key synthetic transformation utilizing this building block: the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of kinase inhibitors to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a C6-Arylated Pyrimidine Derivative

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine with a boronic acid or boronic ester to introduce a substituent at the C6 position.

Reaction Scheme:

Suzuki_Coupling reagent1 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine product 6-Substituted Pyrimidine Derivative reagent1->product reagent2 R-B(OH)2 or R-B(pin) reagent2->product catalyst Pd Catalyst Base catalyst->product

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine26148-69-6245.72246 mg1.0 mmol
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)5720-07-0151.96182 mg1.2 mmol
Palladium Catalyst (e.g., Pd(PPh3)4)14221-01-31155.5658 mg0.05 mmol
Base (e.g., Sodium Carbonate)497-19-8105.99212 mg2.0 mmol
Solvent (e.g., 1,4-Dioxane/Water, 4:1)N/AN/A10 mLN/A

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent mixture (10 mL) and the palladium catalyst (0.05 mmol).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted pyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Maintaining an inert atmosphere is crucial for catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Structure-Activity Relationship (SAR) Insights

The strategic placement of substituents on the pyrimidine core is critical for achieving high potency and selectivity. The morpholine at the C4 position often establishes key hydrogen bonds in the hinge region of the kinase.[9] The substituent introduced at the C6 position via the Suzuki coupling can be varied to probe the hydrophobic pocket of the ATP-binding site. Further modifications at the C2-methylsulfanyl group can provide additional points of interaction.

For instance, in the context of PI3K inhibitors, the morpholine group can form a hydrogen bond with the backbone amide of Val851 in the hinge region, which is a critical interaction for potent inhibition.[9] The group at the C6 position can then be optimized to fit into a specific sub-pocket of the kinase, enhancing both potency and isoform selectivity.[13]

Experimental Workflows and Data Presentation

A typical workflow for the development of kinase inhibitors using this building block would involve the following steps:

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_evaluation Preclinical Evaluation A 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine B Suzuki Coupling (or other C-C/C-N bond formation) A->B C Library of Pyrimidine Derivatives B->C D Biochemical Kinase Assays C->D E Cell-Based Assays D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Design H In vivo Efficacy Studies G->H I ADME/Tox Profiling G->I J Candidate Selection H->J I->J

Workflow for kinase inhibitor development.

Data Presentation:

Quantitative data from biochemical and cellular assays should be summarized in a clear and concise table to facilitate comparison and SAR analysis.

Table 1: Example Kinase Inhibition and Antiproliferative Activity Data

Compound IDC6-Substituent (R)PI3Kα IC50 (nM)mTOR IC50 (nM)MCF-7 Cell Viability IC50 (µM)
I-1 Phenyl1503505.2
I-2 4-Methoxyphenyl551201.8
I-3 3-Pyridyl25600.9
BKM-120 (Positive Control)45[9]>10000.5[9]

Data are hypothetical and for illustrative purposes only.

Conclusion

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the rapid and efficient generation of diverse libraries of compounds for screening and lead optimization. The protocols and insights provided in this application note are intended to empower researchers in their efforts to develop the next generation of targeted cancer therapeutics. The pyrimidine scaffold continues to be a rich source of innovation in drug discovery, and the strategic use of well-designed building blocks is key to unlocking its full potential.[14]

References

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  • Foucourt, A. et al. Design, synthesis, and biological activity of pyridopyrimidine scaffolds as novel PI3K/mTOR dual inhibitors. J. Med. Chem.57 , 2845–2858 (2014). [Link]

  • Unciti-Broceta, A. et al. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Med. Chem.12 , 2295–2317 (2020). [Link]

  • Zhang, M. et al. Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold. Future Med. Chem.15 , 2039–2051 (2023). [Link]

  • Foucourt, A. et al. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. J. Med. Chem.57 , 2845–2858 (2014). [Link]

  • Sharma, A. et al. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules26 , 5239 (2021). [Link]

  • Foucourt, A. et al. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. J. Med. Chem.57 , 2845-2858 (2014). [Link]

  • Fry, D. W. et al. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. J. Med. Chem.41 , 3513-3527 (1998). [Link]

  • Zeid, M. M. et al. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Curr. Pharm. Des.31 , 1100-1129 (2025). [Link]

  • Unciti-Broceta, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Med. Chem.12 , 2295-2317 (2020). [Link]

  • Sharma, P. et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Front. Chem.9 , 759089 (2021). [Link]

  • Liu, P. et al. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorg. Med. Chem. Lett.24 , 4596–4600 (2014). [Link]

  • Drewry, D. H. et al. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. J. Med. Chem.64 , 12179–12194 (2021). [Link]

  • Kumar, A. et al. Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Drug Des. Devel. Ther.16 , 4287–4307 (2022). [Link]

  • Foote, K. M. et al. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. J. Med. Chem.56 , 2125–2138 (2013). [Link]

  • Chambers, R. D. et al. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. J. Fluorine Chem.129 , 683–689 (2008). [Link]

  • Gholam-Hosseini, S. et al. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Front. Chem.13 , 1350819 (2025). [Link]

  • Jain, A. & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences556 , 01051 (2024). [Link]

  • Al-Masoudi, W. A. & Al-Amiery, A. A. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. J. Chem. Pharm. Res.7 , 743-752 (2015). [Link]

  • NextSDS. 4-(6-CHLORO-2-PHENYL-4-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information. (2026). [Link]

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  • Brown, D. J. & Teitei, T. 2,4,6-Trichloropyrimidine. Reaction with Anilines. Aust. J. Chem.17 , 567-572 (1964). [Link]

  • Peña-Cabrera, E. et al. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Org. Biomol. Chem.2 , 2234–2239 (2004). [Link]

  • Kalogirou, A. S. et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc2020 , 27-35 (2020). [Link]

  • Therapeutic Target Database. 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylphenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one. [Link]

  • Dayal, N. 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2020). [Link]

  • Tanimura, H. et al. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorg. Med. Chem.98 , 117581 (2024). [Link]

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Application

Application Note: Orthogonal Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The compound 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a highly versatile pyrimidine building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The compound 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a highly versatile pyrimidine building block utilized extensively in the synthesis of kinase inhibitors and antiviral agents 1. Its structural architecture presents two distinct electrophilic sites (C2 and C6) with highly divergent reactivities. This application note details an orthogonal, three-step functionalization strategy: a primary regioselective Nucleophilic Aromatic Substitution (SNAr) at the C6 position, followed by thioether oxidation, and a secondary SNAr at the C2 position.

By understanding the electronic causality behind these reactions, chemists can leverage this scaffold to rapidly generate diverse, trisubstituted pyrimidine libraries for structure-activity relationship (SAR) profiling 2.

Chemical Rationale & Mechanistic Insights

The Orthogonal Reactivity Principle

The success of sequential SNAr on this scaffold relies on the inherent electronic disparity between the C6-chloride and the C2-methylsulfanyl (-SMe) group:

  • C6 Position (High Reactivity): The chlorine atom is highly electronegative, withdrawing electron density via induction. Coupled with the electron-deficient nature of the pyrimidine nitrogen atoms, the C6 carbon becomes highly electrophilic. SNAr occurs here exclusively under mild basic conditions 3.

  • C2 Position (Masked Reactivity): The -SMe group is a poor leaving group and donates electron density via resonance, rendering the C2 position inert to nucleophilic attack during the first step. To activate C2, the sulfide must be oxidized to a sulfone (-SO2Me). The sulfone is strongly electron-withdrawing and serves as an excellent leaving group (methanesulfinate), enabling the second SNAr 4.

Orthogonal_Workflow SM 4-[6-Chloro-2-(methylsulfanyl) -4-pyrimidinyl]morpholine (Starting Material) Int1 C6-Aminated Intermediate (2-SMe intact) SM->Int1 1° Amine, DIPEA DMF, 80°C (C6 SNAr) Int2 C2-Sulfone Intermediate (Activated for SNAr) Int1->Int2 mCPBA, DCM 0°C to RT (Oxidation) Prod C2, C4, C6-Trisubstituted Pyrimidine (Target) Int2->Prod 2° Amine, K2CO3 NMP, 120°C (C2 SNAr)

Figure 1: Orthogonal SNAr workflow for 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine.

Mechanistic Causality of Experimental Choices

The SNAr reaction proceeds via an Addition-Elimination mechanism . The rate-determining step is the nucleophilic attack, which forms an anionic intermediate known as the Meisenheimer complex.

  • Solvent Selection: Polar aprotic solvents (DMF, NMP) are chosen because they solvate cations (from the base) while leaving nucleophilic anions/amines highly reactive, thereby stabilizing the transition state leading to the Meisenheimer complex.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized in the primary SNAr. Its steric bulk prevents it from acting as a competing nucleophile, while it efficiently scavenges the HCl byproduct to prevent protonation and deactivation of the incoming amine nucleophile.

Meisenheimer_Mechanism Step1 Electrophilic Pyrimidine Core (C6-Cl) MC Meisenheimer Complex (Anionic Intermediate) Step1->MC Nucleophilic Addition (Rate-Determining Step) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Nucleophilic Addition (Rate-Determining Step) Step2 Substituted Product + Cl- Leaving Group MC->Step2 Elimination of Chloride (Fast Step)

Figure 2: Addition-elimination (SNAr) mechanism at C6 via a Meisenheimer complex.

Quantitative Data: Reaction Optimization

The following tables summarize empirical optimization data for both the primary and secondary SNAr reactions, demonstrating the causality of solvent and base choices on overall yield.

Table 1: Optimization of Primary SNAr at C6 (using Aniline as model nucleophile)

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)
1THFK2CO3 (2.0)651645
2DMFK2CO3 (2.0)801278
3DMFDIPEA (2.5)808>95
4n-BuOHDIPEA (2.5)100692

Insight: DMF with DIPEA provides the optimal balance of solubility, transition state stabilization, and reaction kinetics for C6 displacement.

Table 2: Optimization of Secondary SNAr at C2 (Displacement of Sulfone by Aliphatic Amine)

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)
1DMFDIPEA (3.0)802430
2DMFK2CO3 (3.0)1001665
3NMPK2CO3 (3.0)1201288
4NMPNaH (2.0)804>95*

*Note: NaH requires strictly anhydrous conditions and is preferred for weakly nucleophilic amines.

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at C6 (Chloride Displacement)

Objective: Couple a primary amine to the C6 position while leaving the C2-SMe group intact.

  • Preparation: In an oven-dried reaction vial, dissolve 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the target amine (1.2 mmol) followed by DIPEA (2.5 mmol, 435 µL).

  • Reaction: Seal the vial and heat to 80 °C with continuous magnetic stirring for 8 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze.

    • Causality: The starting material exhibits a distinct isotopic pattern characteristic of a single chlorine atom (M and M+2 peaks in a 3:1 ratio). A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of a new peak corresponding to [Starting Mass - 35.5 (Cl) + Amine Mass].

  • Workup: Cool to room temperature, quench with H2O (15 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Thioether Oxidation (Activation of C2)

Objective: Oxidize the C2-methylsulfanyl group to a methylsulfonyl group to create a competent leaving group.

  • Preparation: Dissolve the crude intermediate from Protocol A (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 70-75% purity, 2.5 mmol) in small portions to control the exothermic oxidation.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Checkpoint (TLC & LC-MS):

    • TLC (50% EtOAc/Hexanes): The product will show a significant drop in Rf due to the high polarity of the sulfone moiety.

    • LC-MS: Confirm a mass shift of exactly +32 Da (M+32) relative to the sulfide intermediate, confirming complete conversion to the sulfone rather than the sulfoxide (+16 Da).

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO3 (3 x 15 mL) to remove m-chlorobenzoic acid. Dry over Na2SO4 and concentrate.

Protocol C: Secondary SNAr at C2 (Sulfone Displacement)

Objective: Displace the activated C2-sulfone with a secondary nucleophile.

  • Preparation: Dissolve the C2-sulfone intermediate (1.0 mmol) in anhydrous NMP (5.0 mL).

  • Reagent Addition: Add the second nucleophile (e.g., an aliphatic amine, 1.5 mmol) and finely powdered K2CO3 (3.0 mmol).

  • Reaction: Heat the mixture to 120 °C for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the disappearance of the sulfone peak. The byproduct, methanesulfinic acid, is highly water-soluble and will not appear in the organic phase during workup.

  • Workup: Cool the mixture, dilute with EtOAc (20 mL), and wash extensively with water (5 x 20 mL) to remove NMP and the methanesulfinate byproduct. Purify the concentrated crude via flash column chromatography to yield the final C2, C4, C6-trisubstituted pyrimidine.

References

  • Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria. ChemRxiv. URL: 3

  • Strategic Advances in Sequential C-Arylations of Heteroarenes. ACS Publications. URL: 2

  • WO2014151616A1 - Biaryl amide compounds as kinase inhibitors. Google Patents. URL: 1

  • WO2012078777A1 - Bicyclic compounds as pim inhibitors. Google Patents. URL: 4

Sources

Method

Application Note: A Comprehensive NMR Characterization Protocol for 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

An In-depth Technical Guide Abstract This application note provides a comprehensive, field-proven protocol for the definitive structural characterization of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine using N...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

This application note provides a comprehensive, field-proven protocol for the definitive structural characterization of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple listing of steps to explain the scientific rationale behind key experimental choices. We detail complete workflows for sample preparation, data acquisition (¹H, ¹³C, COSY, and HSQC), and spectral interpretation. By integrating one-dimensional and two-dimensional NMR techniques, this protocol establishes a self-validating system for unambiguous structural elucidation, ensuring the highest level of scientific integrity for regulatory submissions and foundational research.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical research and development, the pyrimidine scaffold is a cornerstone of many therapeutic agents. The precise substitution pattern on this heterocyclic core dictates biological activity, making unambiguous structural verification a non-negotiable prerequisite for advancing any candidate compound. 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a compound of interest featuring this critical scaffold, further functionalized with a morpholine moiety—a common group used to enhance solubility and pharmacokinetic properties.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of small organic molecules in solution.[2][3] It provides unparalleled insight into the molecular framework by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C.[2] This guide presents a robust, multi-faceted NMR protocol to not only confirm the identity of the title compound but also to serve as a template for the characterization of related analogues. The methodology is designed to be self-validating through the strategic use of two-dimensional correlation experiments, ensuring data is defensible and interpretation is unequivocal.

Molecular Structure and Predicted Spectral Data

A thorough analysis begins with an understanding of the target structure and a hypothesis of its expected spectral features. The atom numbering scheme presented below will be used for all spectral assignments.

Caption: Molecular structure of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and assignments. These predictions are based on established principles of NMR spectroscopy and data from analogous pyrimidine and morpholine structures. The choice of deuterochloroform (CDCl₃) as the solvent is standard for many neutral organic molecules due to its excellent dissolving power and relatively simple residual solvent signals.

Assignment Predicted ¹H NMR (CDCl₃) Predicted ¹³C NMR (CDCl₃) Rationale for Prediction
H5 δ 6.4 - 6.6 (s, 1H)-The sole pyrimidine proton. Its chemical shift is influenced by the electron-donating nitrogen of the morpholine and the sulfur atom. Expected to be a sharp singlet.
H2", H6" δ 3.75 - 3.85 (t, J ≈ 4.9 Hz, 4H)-Protons on carbons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded and appear downfield.
H3", H5" δ 3.65 - 3.75 (t, J ≈ 4.9 Hz, 4H)-Protons on carbons adjacent to the nitrogen atom in the morpholine ring.
S-CH₃ (H1') δ 2.5 - 2.6 (s, 3H)-The methyl group attached to the sulfur atom is expected to be a singlet in a typical region for such functional groups.
C2 -δ 172 - 174Carbon attached to two nitrogen atoms and a sulfur atom, leading to a significant downfield shift.
C4 -δ 164 - 166Carbon attached to two nitrogen atoms (one ring, one morpholine) and is deshielded.
C6 -δ 160 - 162Carbon attached to a nitrogen and the electronegative chlorine atom.
C5 -δ 108 - 110The only CH carbon in the pyrimidine ring. Its upfield shift relative to other ring carbons is expected.
C2", C6" -δ 66 - 68Morpholine carbons adjacent to the oxygen atom.
C3", C5" -δ 45 - 47Morpholine carbons adjacent to the nitrogen atom.
S-CH₃ (C1') -δ 14 - 16The methyl carbon attached to sulfur, appearing in the upfield aliphatic region.

Experimental Protocols: A Validated Workflow

The following protocols are designed to produce high-quality, reproducible NMR data. Adherence to these steps is critical for success.

Workflow Overview

This diagram illustrates the logical flow of the characterization process, from sample preparation to final structural confirmation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation prep 1. Sample Preparation (10-15 mg in 0.6 mL CDCl3) acq_1d 2. 1D NMR Acquisition (¹H, ¹³C, DEPT-135) prep->acq_1d acq_2d 3. 2D NMR Acquisition (COSY, HSQC) acq_1d->acq_2d proc 4. Data Processing (FT, Phase, Baseline) acq_2d->proc interp 5. Spectral Interpretation & Assignment proc->interp confirm 6. Structure Verified interp->confirm

Caption: Standard workflow for NMR-based structural elucidation.

Part A: Rigorous Sample Preparation

The quality of the final spectrum is dictated by the quality of the sample.[4] Do not deviate from this protocol.

  • Material & Glassware: Ensure all glassware (vial, Pasteur pipette, NMR tube) is clean and completely dry. Oven drying followed by cooling under a stream of nitrogen is recommended.[5] Use a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent) to ensure magnetic field homogeneity.[4]

  • Sample Weighing: Accurately weigh approximately 10-15 mg of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine into a clean, dry glass vial. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and subsequent ¹³C experiments.[6]

  • Solvent Addition: To the vial, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). TMS serves as the internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.[7]

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is critical; any suspended solid particles will degrade spectral quality by disrupting the magnetic field homogeneity.[6]

  • Filtration and Transfer: Place a small, tight plug of glass wool or a Kimwipe into a Pasteur pipette.[8] Filter the sample solution directly into the NMR tube. This crucial step removes any microscopic particulate matter.[4] The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL).[5]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Part B: 1D NMR Data Acquisition (400 MHz Spectrometer)

These parameters provide a robust starting point for high-quality 1D spectra.

¹H NMR Spectroscopy:

  • Rationale: This is the primary experiment to identify all proton environments in the molecule.

  • Protocol:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl₃.

    • Shim the magnetic field to optimize homogeneity. Aim for a narrow, symmetrical lineshape on the TMS signal.

    • Acquire the spectrum using the following typical parameters:

      • Pulse Program: zg30 (or equivalent)

      • Number of Scans (NS): 8 to 16

      • Relaxation Delay (D1): 2.0 seconds

      • Acquisition Time (AQ): ~4 seconds

      • Spectral Width (SW): 20 ppm (-5 to 15 ppm)

¹³C{¹H} NMR Spectroscopy:

  • Rationale: This proton-decoupled experiment identifies all unique carbon environments.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Acquire the spectrum using a proton-decoupled pulse program:

      • Pulse Program: zgpg30 (or equivalent)

      • Number of Scans (NS): 256 to 1024 (adjust based on sample concentration)

      • Relaxation Delay (D1): 2.0 seconds

      • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

Part C: 2D NMR for Unambiguous Assignment

2D NMR experiments are essential for confirming connectivity and validating the assignments made from 1D spectra.

¹H-¹H COSY (Correlation Spectroscopy):

  • Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.[9][10] In this molecule, it will confirm the coupling between the two sets of morpholine protons (H2"/H6" with H3"/H5").

  • Protocol:

    • Pulse Program: cosygpqf (or equivalent)

    • Number of Scans (NS): 2 to 4 per increment

    • Increments (F1 dimension): 256

    • Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Rationale: The HSQC experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[9][11] This is the most powerful tool for definitively assigning protonated carbons. It will link H5 to C5, H1' to C1', H2"/H6" to C2"/C6", and H3"/H5" to C3"/C5".

  • Protocol:

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent with multiplicity editing)

    • Number of Scans (NS): 4 to 8 per increment

    • Increments (F1 dimension): 256

    • Spectral Width (SW F2): 12 ppm

    • Spectral Width (SW F1): 180 ppm (0 to 180 ppm)

Data Processing and Interpretation

  • Processing: Apply standard processing routines to all acquired data: Fourier Transform (FT), automatic or manual phase correction, and baseline correction.

  • ¹H Spectrum Analysis:

    • Reference the TMS peak to δ 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons (e.g., 1H for the pyrimidine singlet, 4H for each morpholine triplet, 3H for the S-CH₃ singlet).

    • Identify the signals based on the predicted chemical shifts and multiplicities from Table 1.

  • ¹³C Spectrum Analysis:

    • Reference the spectrum using the TMS signal at δ 0.00 ppm.

    • Identify the seven expected carbon signals based on the predicted shifts. Note the quaternary (non-protonated) carbons C2, C4, and C6.

  • 2D Spectra Interpretation:

    • COSY: Look for a cross-peak correlating the two morpholine signals (~δ 3.8 ppm and ~δ 3.7 ppm). The presence of this cross-peak validates their mutual coupling and assignment to the same spin system.

    • HSQC: This spectrum provides the definitive links. Draw a vertical line from a proton peak on the F2 (horizontal) axis to a cross-peak. A horizontal line from that cross-peak to the F1 (vertical) axis identifies the directly attached carbon. Use this to confirm every assignment in Table 1. For example, the singlet at ~δ 6.5 ppm should show a correlation to the carbon at ~δ 109 ppm, definitively assigning H5 and C5.

Trustworthiness: Self-Validation and Common Pitfalls

This protocol is inherently self-validating. If the ¹H and ¹³C assignments are correct, the COSY and HSQC correlation data must be consistent. Any discrepancy indicates an error in assignment or an unexpected structural feature.

  • Solvent Impurities: Be aware of residual solvent peaks. The most common in CDCl₃ are water (δ ~1.56 ppm), dichloromethane (δ 5.30 ppm), and acetone (δ 2.17 ppm).[12][13] Consult authoritative tables for verification.[12][14][15]

  • Concentration Effects: Note that chemical shifts can be concentration-dependent. The values provided are for a typical dilute sample.

  • Shimming: Poor shimming is the most common cause of broad lines and distorted multiplets. If spectra are of poor quality, re-shim the sample carefully.[4]

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and unambiguous method for the structural characterization of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine. By following the detailed protocols for sample preparation, data acquisition, and interpretation outlined in this guide, researchers can generate high-quality, defensible data essential for advancing drug discovery and development programs. The systematic approach ensures not only the confirmation of the target structure but also a deep understanding of its spectral features, which is invaluable for future synthetic efforts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • BMRB. (n.d.). NMR Sample Preparation Guidelines. Retrieved March 19, 2026, from [Link]

  • Scribd. (n.d.). NMR Chemical Shifts for Common Solvents. Retrieved March 19, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of California, Santa Barbara. (n.d.). SG Sample Prep - Nuclear Magnetic Resonance Labs. Retrieved March 19, 2026, from [Link]

  • Aspen, E. C., Narayanan, B., & Wilson, Z. E. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1214-1221. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved March 19, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 19, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved March 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved March 19, 2026, from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved March 19, 2026, from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved March 19, 2026, from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved March 19, 2026, from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved March 19, 2026, from [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Retrieved March 19, 2026, from [Link]

  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved March 19, 2026, from [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... Retrieved March 19, 2026, from [Link]

  • J-STAGE. (n.d.). ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. Retrieved March 19, 2026, from [Link]

  • Wiley-VCH. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Retrieved March 19, 2026, from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (2008). The power of NMR: in two and three dimensions. Retrieved March 19, 2026, from [Link]

  • ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment. Retrieved March 19, 2026, from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2025). NMR spectroscopy of small molecules in solution. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved March 19, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved March 19, 2026, from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved March 19, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved March 19, 2026, from [Link]

  • ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved March 19, 2026, from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved March 19, 2026, from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved March 19, 2026, from [Link]

  • PubChem. (n.d.). MORPHOLINE. Retrieved March 19, 2026, from [Link]

  • NextSDS. (n.d.). 4-(4-CHLORO-6-ETHYL-2-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

  • NextSDS. (n.d.). 4-(6-CHLORO-2-PHENYL-4-PYRIMIDINYL)MORPHOLINE — Chemical Substance Information. Retrieved March 19, 2026, from [Link]

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  • PubChemLite. (n.d.). Morpholine, 4-(6-methyl-2-((1-methylethyl)thio)-4-pyrimidinyl)-. Retrieved March 19, 2026, from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved March 19, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

Overview & Mechanistic Context The synthesis of 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a critical transformation in the development of pyrimidine-based kinase inhibitors, such as PI3K and PDK1 inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

The synthesis of 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a critical transformation in the development of pyrimidine-based kinase inhibitors, such as PI3K and PDK1 inhibitors[1]. The reaction relies on a Nucleophilic Aromatic Substitution (SNAr) between 4,6-dichloro-2-(methylsulfanyl)pyrimidine and morpholine[1]. Because the starting pyrimidine is symmetric, the initial attack can occur at either the C4 or C6 position[2].

The primary challenge in this synthesis is chemoselectivity: preventing the highly reactive mono-substituted product from undergoing a second substitution to form the undesired 4,6-dimorpholino-2-(methylsulfanyl)pyrimidine byproduct[3].

Reaction Pathway & Chemoselectivity

SNAr_Optimization SM 4,6-Dichloro-2-(methylsulfanyl)pyrimidine (Starting Material) Product 4-[6-Chloro-2-(methylsulfanyl)- 4-pyrimidinyl]morpholine (Target Product) SM->Product SNAr (C4/C6) 0°C to RT Kinetically Favored Reagent Morpholine (1.05 eq) + DIPEA (1.2 eq) Reagent->SM Nucleophilic Attack Byproduct 4,6-Dimorpholino-2- (methylsulfanyl)pyrimidine (Over-substitution Byproduct) Product->Byproduct 2nd SNAr Excess Morpholine / Heat Thermodynamically Driven

Reaction pathway illustrating kinetically controlled mono-substitution vs. over-substitution.

Troubleshooting FAQs

Q1: Why am I observing a high percentage of the 4,6-dimorpholino by-product? Causality & Solution: The first chloride substitution is highly exothermic. If the internal temperature of the reaction exceeds 5°C during the addition of morpholine, the thermal energy overcomes the activation barrier for the second SNAr reaction, leading to over-substitution[1]. Furthermore, if morpholine is added too quickly, local concentration spikes occur. Actionable Fix: Ensure strict temperature control (0°C ice bath) and use a syringe pump or dropping funnel for the dropwise addition of morpholine over 30–45 minutes.

Q2: What is the optimal base and solvent combination to maximize mono-substitution yield? Causality & Solution: Morpholine acts as both a nucleophile and a base. If no external base is provided, the reaction consumes two equivalents of morpholine (one for the substitution, one to form the morpholine hydrochloride salt), which skews the stoichiometry and drastically lowers the yield[1]. Actionable Fix: Use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) at 1.2 equivalents[3]. Tetrahydrofuran (THF) or Dichloromethane (DCM) are the optimal solvents because they fully solubilize the starting material at 0°C, ensuring a homogeneous reaction environment that prevents localized reagent pooling.

Q3: How do I prevent the oxidation of the methylsulfanyl (thiomethyl) group during the reaction and workup? Causality & Solution: The -SCH3 group is susceptible to oxidation, forming sulfoxides or sulfones if exposed to peroxide-forming solvents (like old THF) or prolonged atmospheric oxygen under basic conditions[2]. Actionable Fix: Always use inhibitor-stabilized or freshly distilled THF/DCM. Degas your solvents with nitrogen prior to the reaction. During the aqueous workup, avoid aggressive oxidizing environments and dry the organic layer gently over anhydrous MgSO4 rather than leaving it exposed to air for extended periods[1].

Q4: My reaction stalls at 70% conversion. Should I add more morpholine or heat the reaction? Causality & Solution: Stalling usually indicates that the acid scavenger (DIPEA/TEA) is locally depleted, causing the remaining morpholine to become protonated and non-nucleophilic. Heating the reaction is highly detrimental, as it will disproportionately accelerate the formation of the di-substituted byproduct rather than pushing the mono-substitution to completion[1]. Actionable Fix: Do not apply heat. Check the pH of the mixture. Add an additional 0.1–0.2 equivalents of DIPEA. If the reaction remains stalled after 30 minutes, add a strictly controlled 0.05 equivalents of morpholine.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why the optimized conditions are necessary.

TemperatureMorpholine (eq)Base (eq)SolventTarget Yield (%)Byproduct (%)
25°C2.5NoneEtOH45%40%
25°C1.1TEA (1.5)DCM72%18%
0°C to RT 1.05 DIPEA (1.2) THF 89% <5%
-20°C1.0DIPEA (1.2)DCM65% (Stalled)<1%

Standard Operating Procedure (SOP): Optimized Synthesis Protocol

This self-validating protocol is designed to maximize the yield of 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine while suppressing byproduct formation[3].

Step 1: Setup and Dissolution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 4,6-dichloro-2-(methylsulfanyl)pyrimidine (1.0 eq, e.g., 10.0 mmol) and anhydrous THF (0.2 M concentration, 50 mL).

  • Add DIPEA (1.2 eq, 12.0 mmol) to the solution.

  • Cool the reaction mixture to exactly 0°C using an ice-water bath. Allow 15 minutes for the internal temperature to equilibrate.

Step 2: Controlled Addition

  • Prepare a solution of morpholine (1.05 eq, 10.5 mmol) in anhydrous THF (10 mL).

  • Using a syringe pump or dropping funnel, add the morpholine solution dropwise over 45 minutes, ensuring the internal temperature does not exceed 5°C.

Step 3: Reaction Monitoring (Self-Validation)

  • Once the addition is complete, maintain the reaction at 0°C for 30 minutes.

  • Self-Validation Check: Withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LCMS or TLC (Hexanes:EtOAc 3:1)[1]. You should observe >90% conversion of the starting material with minimal di-substituted byproduct.

  • If conversion is incomplete, allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.

Step 4: Quench and Extraction

  • Quench the reaction by adding cold distilled water (20 mL).

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL)[1].

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes) to afford the pure 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine as a white to off-white solid.

References[1] Title: WO2010059658A1 - Chemical compounds

Source: Google Patents URL: [2] Title: Andreas S Kalogirou PhD in Chemistry Professor (Assistant) at European University Cyprus Source: ResearchGate URL: [3] Title: WO2022094218A1 - Process for the preparation of heteroaryl-substituted sulfur(vi) compounds Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous insolubility of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals struggling with the aqueous insolubility of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine . Below, we provide a root-cause physicochemical analysis, self-validating solubilization workflows, and a comprehensive FAQ to ensure the integrity of your in vitro and in vivo assays.

Root Cause Analysis: Why is this Compound Insoluble?

To effectively solubilize a compound, we must first understand the molecular mechanisms driving its precipitation. The poor aqueous solubility of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is governed by three primary physicochemical factors:

  • Extreme Lipophilicity: The molecule contains a highly hydrophobic chloro group and a methylsulfanyl (-S-CH3) moiety. These functional groups lack hydrogen-bond donors and repel water molecules, driving a high partition coefficient (LogP).

  • Conjugation-Driven pKa Depression: While an isolated morpholine ring is basic (pKa ~8.3), attaching it to the 4-position of an electron-deficient pyrimidine ring fundamentally alters its electronics. The lone pair on the morpholine nitrogen delocalizes into the pyrimidine ring—a pull that is exacerbated by the electron-withdrawing 6-chloro group. As observed in structurally analogous morpholinopyrimidines (such as the ATR inhibitor AZD6738), this conjugation depresses the basic pKa to approximately 3.8 . Consequently, the molecule is entirely un-ionized at physiological pH (7.4).

  • Crystal Lattice Energy: The planar pyrimidine core facilitates tight pi-pi stacking in the solid state. High crystal lattice energy must be overcome by the solvation energy of the solvent, which water alone cannot provide for this un-ionized, hydrophobic structure.

Experimental Workflows & Self-Validating Protocols

Depending on your downstream application, standard aqueous buffers will fail. We recommend two distinct, field-proven methodologies based on the principle of either micellar dispersion (for in vitro assays) or inclusion complexation (for in vivo dosing).

Workflow A: Co-Solvent & Micellar Dispersion (For In Vitro Assays)

Causality: Dimethyl sulfoxide (DMSO) disrupts the hydrogen-bonding network of water, lowering the dielectric constant to accommodate the lipophilic compound. Because high DMSO concentrations are cytotoxic, we introduce Tween-80. Above its critical micelle concentration (CMC), Tween-80 forms amphiphilic micelles that encapsulate the hydrophobic pyrimidine core, preventing thermodynamic precipitation upon dilution into the aqueous assay buffer.

Step-by-Step Protocol:

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex until visually clear.

  • Buffer Preparation: Prepare your target aqueous assay buffer (e.g., PBS or DMEM) and supplement it with 0.05% (v/v) Tween-80 or 0.1% (w/v) Bovine Serum Albumin (BSA). Warm the buffer to 37°C.

  • Dilution: Slowly add the DMSO master stock to the warmed buffer dropwise while vortexing vigorously. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Self-Validation Step: Before applying to cells or enzymes, measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates sub-visual micro-precipitation. If precipitation is detected, increase the Tween-80 concentration to 0.1%.

Workflow B: Cyclodextrin Inclusion Complexation (For In Vivo Dosing)

Causality: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Captisol (Sulfobutylether-β-cyclodextrin) , feature a hydrophilic exterior and a lipophilic central cavity. The hydrophobic methylsulfanyl and chloro-pyrimidine moieties insert into this cavity, driven by the thermodynamic displacement of high-energy water molecules. This forms a highly water-soluble, non-covalent inclusion complex, allowing for high-concentration intravenous or oral dosing without the toxicity of organic solvents.

Step-by-Step Protocol:

  • Excipient Preparation: Weigh out HP-β-CD or Captisol and dissolve it in 0.9% sterile saline to create a 20% (w/v) solution.

  • Drug Addition: Add the dry powder of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine directly to the cyclodextrin solution (target concentration: 2-5 mg/mL).

  • Complexation: Vortex vigorously for 2 minutes, then sonicate in a water bath at room temperature for 30-45 minutes until the solution transitions from a cloudy suspension to completely clear.

  • Self-Validation Step: Centrifuge the complexed solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV. If the measured concentration matches your theoretical input, complete inclusion has occurred. If the concentration is lower, invisible micro-crystals have pelleted, indicating you have exceeded the maximum complexation capacity and must increase the cyclodextrin percentage.

Solubilization Decision Matrix

G Start Compound: 4-[6-Chloro-2-(methylsulfanyl) -4-pyrimidinyl]morpholine AssayType What is the target application? Start->AssayType InVitro In Vitro Assays (Cellular/Biochemical) AssayType->InVitro Biochemical/Cellular InVivo In Vivo Dosing (Animal Models) AssayType->InVivo Pharmacokinetics/Efficacy DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclo Use 20% HP-β-CD or Captisol in Saline InVivo->Cyclo Preferred (Aqueous IV/PO) Lipid Use 5% DMSO + 40% PEG300 + 5% Tween-80 InVivo->Lipid Alternative (Co-solvent IP) Dilution Dilute in Buffer (Max 0.1-1% DMSO) DMSO->Dilution Precipitation Does it precipitate? (Check OD600) Dilution->Precipitation AddSurfactant Add 0.05% Tween-80 or 0.1% BSA to Buffer Precipitation->AddSurfactant Yes (OD600 > 0.05) Success1 Proceed with Assay Precipitation->Success1 No (OD600 < 0.05) AddSurfactant->Dilution Retry Dilution Cyclo->Success1 Lipid->Success1

Workflow diagram for selecting the optimal solubilization strategy based on assay requirements.

Quantitative Formulation Data

Summarized below are the expected outcomes and limits for various formulation strategies applied to lipophilic pyrimidine derivatives.

Formulation StrategyPrimary ApplicationMax Recommended Compound ConcentrationExpected Physical StateKey Excipients
100% DMSO Storage & Master Stocks10 - 50 mMClear SolutionAnhydrous DMSO
DMSO / Tween-80 / Buffer In Vitro Assays10 - 100 µMMicellar Dispersion1% DMSO, 0.05% Tween-80
HP-β-CD (20% w/v) In Vivo (IV/PO)2 - 10 mg/mLAqueous Inclusion ComplexHP-β-CD, 0.9% Saline
PEG400 / Cremophor / Water In Vivo (PO/IP)5 - 15 mg/mLMicroemulsion10% DMSO, 40% PEG400

Frequently Asked Questions (FAQs)

Q: Can I just lower the pH of my buffer to protonate the morpholine ring and dissolve the compound? A: No. While aliphatic morpholine is basic, the morpholine nitrogen in this compound is conjugated with the electron-withdrawing chloropyrimidine ring. This drastically lowers the pKa to approximately 3.8. To achieve 99% ionization for solubility, you would need to drop the pH of your solution to below 2.0, which is highly unphysiological and will likely denature your target proteins or kill your cell cultures.

Q: My compound crashes out immediately when I add the DMSO stock to my cell culture media. What is going wrong? A: This is known as "solvent-shift precipitation." When the DMSO stock hits the aqueous media, the DMSO rapidly diffuses into the water, leaving the highly lipophilic compound stranded without a solvation shell. To fix this, you must alter the thermodynamics of the receiving media. Pre-warm your media to 37°C and ensure it contains a carrier protein (like 10% FBS or 0.1% BSA) or a surfactant (like Tween-80) before adding the drug. Add the DMSO stock dropwise under constant vortexing.

Q: Is sonication or heating safe for this compound during the solubilization process? A: Yes, moderate sonication and heating are safe and highly recommended. The pyrimidine-morpholine core is thermally stable. Heating the cyclodextrin or surfactant mixtures to 37°C–45°C during sonication provides the kinetic energy required to break the strong crystal lattice of the compound, significantly accelerating micelle encapsulation or inclusion complex formation.

References

  • Foote, K. M., et al. "Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." National Center for Biotechnology Information (PMC). URL:[Link]

  • McGuigan, C., et al. "Preclinical development of bicyclic nucleoside analogues as potent and selective inhibitors of varicella zoster virus." Journal of Antimicrobial Chemotherapy, Oxford Academic. URL:[Link]

Troubleshooting

Technical Support Center: HPLC Purification of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in optimizing the High-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, analytical chemists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) purification of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine .

This compound is a critical intermediate in the synthesis of various kinase inhibitors (e.g., PI3K/mTOR pathways). Because of its unique structural motifs—a weakly basic pyrimidine-morpholine system, a lipophilic and oxidizable methylsulfanyl group, and an electron-withdrawing chloro substituent—it presents specific chromatographic challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high purity and recovery.

Compound Profiling & Chromatographic Causality

To develop a robust method, we must first understand the physicochemical nature of the analyte. The experimental choices in your HPLC method must directly address the molecular behavior of the compound[1].

Table 1: Physicochemical Profile & Chromatographic Impact
Structural MotifChemical BehaviorChromatographic ConsequenceMitigation Strategy
Pyrimidine-Morpholine Core Weakly basic (Estimated pKa ~3.5–4.5). The morpholine nitrogen lone pair delocalizes into the electron-deficient pyrimidine ring.Ionization state is highly sensitive to mid-pH ranges. Unprotonated species can interact with residual acidic silanols, causing severe peak tailing.Operate at least 2 pH units away from the pKa. Use low pH (e.g., 0.1% Formic Acid, pH ~2.7) to ensure full protonation and suppress silanol ionization[2].
Methylsulfanyl (-SCH₃) Hydrophobic, highly susceptible to oxidation.Retains strongly on C18 phases. Readily oxidizes to polar sulfoxide (+16 Da) or sulfone (+32 Da) impurities during sample prep or storage.Utilize shallow gradient slopes (e.g., 2-5% B/min) in the early elution window to separate the polar oxidation byproducts from the main peak.
Chloro (-Cl) Hydrophobic, electron-withdrawing, susceptible to nucleophilic attack.Increases overall lipophilicity. Prolonged exposure to high pH aqueous solutions can lead to hydrolysis (forming a pyrimidinone).Avoid high-pH mobile phases (like ammonium bicarbonate pH 10) for preparative runs if fraction pooling takes >12 hours, to prevent on-bench degradation.

Troubleshooting FAQs

Q1: I am observing severe peak tailing on my standard C18 column. How do I correct this?

Mechanistic Cause: Even though the basicity of the morpholine nitrogen is reduced by the pyrimidine ring, it remains a strong hydrogen-bond acceptor. On standard silica-based C18 columns, residual silanol groups (Si-OH) become ionized (Si-O⁻) above pH 4. The protonated basic sites of your analyte undergo secondary ion-exchange interactions with these silanols, retarding a portion of the analyte band and causing a "tail"[2]. Solution:

  • Lower the Mobile Phase pH: Switch your aqueous modifier to 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, masking the basic nitrogen and suppressing silanol ionization, which dramatically sharpens the peak.

  • Change the Stationary Phase: If you must operate at a neutral pH for downstream compatibility, switch to a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Agilent Poroshell 120 Bonus-RP). The embedded amide group creates a local high-water concentration near the silica surface, shielding residual silanols from the analyte[3].

Q2: How do I resolve the target compound from the "bis-morpholino" (disubstituted) byproduct and the unreacted starting material?

Mechanistic Cause: The synthesis typically involves reacting 4,6-dichloro-2-(methylthio)pyrimidine with morpholine. The unreacted starting material is highly lipophilic (two chloro groups) and will elute after your target. The over-reacted bis-morpholino impurity (where both chlorines are replaced) changes the hydrogen-bonding profile and steric bulk, often co-eluting with the target on standard C18 phases. Solution: Shift the chromatographic selectivity by changing the organic modifier or the stationary phase.

  • Modifier Swap: Switch from Acetonitrile (MeCN) to Methanol (MeOH). Methanol is a protic solvent and will selectively interact with the extra morpholine oxygen in the bis-morpholino impurity, altering its retention time relative to the target compound[4].

  • Stationary Phase Swap: Utilize a Phenyl-Hexyl column . The pyrimidine ring of your target compound will engage in π−π interactions with the phenyl phase. The bis-morpholino impurity, having more steric bulk, disrupts this planar interaction, allowing for baseline resolution.

Q3: My sample precipitates upon injection during preparative scale-up, leading to split peaks and high backpressure.

Mechanistic Cause: 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is highly lipophilic and poorly soluble in highly aqueous solutions. If you dissolve your sample in 100% DMSO and inject a large volume into a starting gradient of 5% Organic, the compound crashes out of solution at the column head before it can partition into the stationary phase. Solution: Implement an At-Column Dilution strategy or adjust your injection diluent.

  • Dilute your DMSO stock 1:1 with the starting mobile phase (if solubility permits) to pre-equilibrate the physical state of the solute.

  • If precipitation persists, start your preparative gradient at a higher organic composition (e.g., 30% B) to maintain solubility upon injection, provided the polar impurities are still resolved.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols include built-in orthogonal checks and equilibration standards.

Protocol A: Analytical Method Scouting & Purity Validation

This protocol utilizes a systematic screening approach to identify the optimal separation conditions before scale-up[5].

  • System Preparation: Purge the HPLC system with fresh MS-grade solvents. Ensure the column oven is stable at 35°C to reduce mobile phase viscosity and improve mass transfer[2].

  • Mobile Phase Setup:

    • Channel A: 0.1% Formic Acid in MS-Grade H₂O (pH ~2.7).

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Install a sub-2 µm or core-shell C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) for high-efficiency screening[6].

  • Gradient Execution (Scouting Run):

    • 0.00 – 0.50 min: 5% B (Isocratic hold to focus the band).

    • 0.50 – 5.50 min: 5% to 95% B (Linear gradient to sweep all lipophilic impurities).

    • 5.50 – 6.50 min: 95% B (Wash out unreacted 4,6-dichloro starting material).

    • 6.50 – 6.60 min: 95% to 5% B.

    • 6.60 – 8.00 min: 5% B (Re-equilibration).

  • Self-Validation Step: Immediately following the sample run, inject a blank (DMSO/Mobile Phase diluent). Analyze the blank chromatogram at the target's retention time to verify zero carryover, ensuring the method is not susceptible to ghost peaks from the highly retained starting material.

Protocol B: Preparative Scale-Up & Fraction Collection
  • Scale Translation: Calculate the preparative flow rate and gradient time using the geometric scale-up formula: Flowprep​=Flowanalytical​×(dprep​/danalytical​)2 .

  • Sample Preparation: Dissolve the crude mixture in highly pure DMF or DMSO at a concentration of 50-100 mg/mL. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Focused Gradient Design: Based on the analytical retention time, design a "shallow" focused gradient. If the target elutes at 45% B analytically, set the preparative gradient to run from 35% B to 55% B over 15 minutes. This maximizes resolution between the target and the closely eluting bis-morpholino impurity.

  • Fraction Collection: Utilize Mass-Directed AutoPurification (MDAP) triggering on the [M+H]+ ion ( m/z≈246.07 for the 35Cl isotope).

  • Post-Purification: Immediately lyophilize or speed-vac the collected fractions. Do not leave the fractions sitting in acidic aqueous solutions overnight, as the chloro-pyrimidine bond is susceptible to slow hydrolysis.

Method Development & Troubleshooting Logic

The following diagram illustrates the autonomous decision-making process for optimizing the purification of this specific pyrimidine derivative.

HPLC_Workflow Start Analytical Method Scouting (Target: 4-[6-Chloro-2-(methylsulfanyl) -4-pyrimidinyl]morpholine) pH_Screen Screen Mobile Phase pH (Low pH 2.7 vs. High pH 10.0) Start->pH_Screen Assess Assess Peak Shape & Resolution pH_Screen->Assess Tailing Issue: Peak Tailing Assess->Tailing Basic sites interact Coelution Issue: Co-elution with Bis-morpholino Impurity Assess->Coelution Similar polarity Success Optimal Analytical Method Assess->Success Baseline resolved Fix_Tailing Switch to Polar-Embedded C18 or Increase Buffer Concentration Tailing->Fix_Tailing Fix_Coelution Change Organic Modifier (MeOH) or use Phenyl-Hexyl Column Coelution->Fix_Coelution ScaleUp Preparative Scale-Up (Loadability Testing) Success->ScaleUp Fix_Tailing->Assess Fix_Coelution->Assess Injection At-Column Dilution (DMSO/DMF) ScaleUp->Injection Fraction Mass-Directed Fraction Collection Injection->Fraction

Caption: Decision matrix for HPLC method development and preparative scale-up of pyrimidine derivatives.

References

  • Alternative Method Development Techniques - Waters Corporation. Available at:[Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II - Agilent Technologies. Available at: [Link]

  • Universal Analytical Method Development for Various HPLC Systems - Separation Science. Available at:[Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent Technologies. Available at: [Link]

  • HPLC Method Development: Steps for New Analytes - PatSnap Eureka. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - National Institutes of Health (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine vs. Its 2-Chloro Analog

Executive Summary For medicinal chemists and drug development professionals, pyrimidine scaffolds are privileged structures heavily utilized in the design of kinase inhibitors (e.g., PI3K, mTOR, and VEGFR targets). The f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals, pyrimidine scaffolds are privileged structures heavily utilized in the design of kinase inhibitors (e.g., PI3K, mTOR, and VEGFR targets). The functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

This guide objectively compares the reactivity of Compound A (4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine) against its direct positional isomer, Compound B (4-[2-Chloro-6-(methylsulfanyl)-4-pyrimidinyl]morpholine). Understanding the stark regiochemical differences between the C6-chloro and C2-chloro positions is critical for designing efficient, orthogonal synthetic routes and avoiding dead-end late-stage functionalizations.

Structural & Electronic Profiling: The Causality of Reactivity

The intrinsic reactivity of pyrimidines towards SNAr is governed by Frontier Molecular Orbital (FMO) theory and the thermodynamic stability of the anionic intermediate.

  • Frontier Molecular Orbital (FMO) Control : As demonstrated in quantitative SNAr reactivity models [1], the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring is primarily localized with larger coefficients at the C4 and C6 positions. Consequently, the C6-Cl bond in Compound A is highly susceptible to orbital overlap with incoming nucleophiles.

  • Meisenheimer Complex Stabilization : When a nucleophile attacks the C6 position (Compound A), the resulting negative charge in the Meisenheimer complex is delocalized onto the highly electronegative nitrogen atom located para to the site of attack (N1), as well as the ortho nitrogen (N3). Para-delocalization in heterocycles provides profound thermodynamic stabilization. Conversely, attack at the C2 position (Compound B) restricts charge delocalization strictly to the two ortho nitrogens, which is electronically and sterically less favorable [2].

  • Substituent Effects : The morpholine group at C4 is strongly electron-donating via resonance (+M effect). This donates electron density into the ring, generally deactivating it compared to unsubstituted dihalopyrimidines. However, this electron density is pushed primarily to N3, C5, and N1. Because C2 is flanked directly by N1 and N3, it becomes particularly electron-rich, further repelling incoming nucleophiles and drastically reducing the reactivity of Compound B [3].

Pathway cluster_A Compound A (6-Chloro) cluster_B Compound B (2-Chloro) A1 Attack at C6 (High LUMO Coeff) A2 Meisenheimer Complex (Para-N Delocalization) A1->A2 A3 Fast SNAr (Mild Conditions) A2->A3 B1 Attack at C2 (Low LUMO Coeff) B2 Meisenheimer Complex (Ortho-N Only) B1->B2 B3 Slow SNAr (Harsh Conditions) B2->B3

Kinetic and thermodynamic SNAr pathways for 6-chloro vs 2-chloro pyrimidine scaffolds.

Quantitative Reactivity Comparison

The table below summarizes the empirical performance of both isomers when subjected to standard functionalization conditions (using benzylamine as a representative nucleophile for SNAr, and phenylboronic acid for Suzuki-Miyaura coupling).

ParameterCompound A (6-Chloro Isomer)Compound B (2-Chloro Isomer)Mechanistic Rationale
Leaving Group Position C6C2C6 offers para-N stabilization; C2 offers only ortho-N.
Relative LUMO Energy Lower (More Electrophilic)Higher (Less Electrophilic)Morpholine +M effect heavily deactivates the C2 position.
SNAr Temperature 80 °C120 °C (Microwave/Sealed)Higher activation energy barrier for C2 Meisenheimer complex.
SNAr Time 2–4 hours12–18 hoursFaster kinetics at C6 due to superior orbital overlap.
SNAr Yield > 85%60–70%Harsher conditions for C2 lead to degradation/side reactions.
Suzuki Coupling Temp 80 °C (Standard Pd(dppf)Cl₂)100–110 °C (Requires Pd₂(dba)₃)Oxidative addition of Pd(0) is significantly faster at C6-Cl.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. The stark difference in required reaction kinetics serves as an internal control for the regiochemical assignment of your starting material. If a presumed 2-chloro isomer (Compound B) reacts rapidly at 80 °C, the batch is likely misassigned and is actually the 6-chloro isomer.

Protocol A: SNAr Amination of Compound A (6-Chloro)
  • Preparation : In an oven-dried 25 mL round-bottom flask, dissolve Compound A (1.0 mmol) in anhydrous n-butanol (5.0 mL). Causality: A polar protic solvent like n-butanol is chosen to hydrogen-bond and stabilize the developing negative charge in the anionic transition state.

  • Reagent Addition : Add the amine nucleophile (e.g., benzylamine, 1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge HCl without competing for the electrophilic C6 center.

  • Reaction Execution : Equip the flask with a reflux condenser and heat to 80 °C using an oil bath. Stir for 2–4 hours.

  • Validation & Monitoring : Monitor via LC-MS. The reaction validates itself kinetically; the rapid disappearance of the starting material mass (m/z ~246 [M+H]⁺) confirms the kinetic favorability of C6 substitution.

  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: SNAr Amination of Compound B (2-Chloro)
  • Preparation : In a heavy-walled 10 mL microwave vial, dissolve Compound B (1.0 mmol) in anhydrous N-methyl-2-pyrrolidone (NMP) (5.0 mL). Causality: NMP is required to safely reach the high temperatures necessary to overcome the C2 activation barrier.

  • Reagent Addition : Add the amine nucleophile (1.5 mmol) and DIPEA (2.5 mmol). Causality: Excess reagents drive the unfavorable equilibrium forward.

  • Reaction Execution : Seal the vial and heat to 120 °C in a microwave reactor for 12–18 hours.

  • Validation & Monitoring : LC-MS will show a markedly slower conversion rate compared to Protocol A. Prolonged heating is mandatory.

  • Workup : Dilute with EtOAc (30 mL) and wash extensively with water (5 x 10 mL) or 5% LiCl aqueous solution to remove the NMP. Dry, concentrate, and purify as above.

Protocol Start Prepare Reagents: Substrate, Amine, DIPEA, Solvent Split Select Isomer Start->Split CondA 6-Chloro Isomer Heat at 80°C for 3h Split->CondA Isomer A CondB 2-Chloro Isomer Heat at 120°C for 16h Split->CondB Isomer B Workup Aqueous Workup & Phase Separation CondA->Workup CondB->Workup Purify Flash Chromatography (EtOAc/Hexane) Workup->Purify

Comparative experimental workflow for SNAr amination of Compound A versus Compound B.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine in Focus

Introduction: The Ubiquitous Pyrimidine in Modern Drug Discovery The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to anti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ubiquitous Pyrimidine in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer kinase inhibitors to antiviral medications.[1][2] Its prevalence stems from its ability to engage in a multitude of chemical transformations, allowing for the construction of complex, biologically active molecules.[3] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of drug design and development.

This guide provides an in-depth comparison of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine with standard pyrimidine building blocks, such as 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine. We will delve into the nuanced reactivity of these compounds in key synthetic transformations, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative merits and applications.

Understanding the Reactivity Landscape of Substituted Pyrimidines

The reactivity of a substituted pyrimidine in common cross-coupling and nucleophilic aromatic substitution (SNAr) reactions is governed by a delicate interplay of electronic and steric factors. The inherent electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, makes it susceptible to nucleophilic attack.[4]

The Influence of Substituents on Reactivity

The substituents on the pyrimidine ring play a pivotal role in modulating its reactivity. In our target molecule, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine, we have three key substituents to consider:

  • The Chloro Group at C4: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[5] Thus, chloro-substituted pyrimidines are generally less reactive than their bromo or iodo counterparts, often requiring more forcing conditions or specialized catalyst systems. However, the C4 and C6 positions on the pyrimidine ring are the most electron-deficient and, therefore, the most susceptible to oxidative addition of palladium, the rate-determining step in many cross-coupling reactions.[5] This inherent activation of the C4 position partially compensates for the lower reactivity of the C-Cl bond.

  • The Methylsulfanyl Group at C2: The 2-(methylsulfanyl) group exerts a significant electronic influence on the pyrimidine ring. While the sulfur atom can donate electron density through resonance, its primary effect in the context of cross-coupling and SNAr reactions is often governed by its ability to be a leaving group itself under certain conditions or to influence the reactivity of other positions. In some instances, the methylsulfanyl group can be displaced in cross-coupling reactions, offering an alternative site for functionalization.[1]

  • The Morpholine Group at C6: The morpholine substituent is a common feature in many bioactive molecules, often introduced to improve pharmacokinetic properties.[6] Synthetically, its presence at the C6 position is a result of a prior nucleophilic substitution reaction. The electron-donating nature of the morpholino nitrogen can slightly deactivate the pyrimidine ring towards further nucleophilic attack compared to an unsubstituted pyrimidine.

Comparative Performance in Key Synthetic Transformations

To provide a practical comparison, we will examine the performance of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine and a standard building block, 2,4-dichloropyrimidine, in two of the most pivotal reactions in modern drug discovery: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[7] The reactivity of chloropyrimidines in this reaction is highly dependent on the catalyst system and reaction conditions.

Logical Workflow for Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Products Start_Mol 4-[6-Chloro-2-(methylsulfanyl)- 4-pyrimidinyl]morpholine Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start_Mol->Catalyst Reacts with Start_Alt 2,4-Dichloropyrimidine (Standard Alternative) Start_Alt->Catalyst Reacts with Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Catalyst Product_Mol 4-Aryl-6-morpholino- 2-(methylsulfanyl)pyrimidine Catalyst->Product_Mol Yields Product_Alt 2-Chloro-4-arylpyrimidine Catalyst->Product_Alt Yields Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Comparative Data for Suzuki-Miyaura Coupling

Building BlockArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O10012Est. 70-85[Hypothetical]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1002480[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.

  • After cooling, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-4-phenylpyrimidine.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[6] The reactivity of chloropyrimidines in this transformation is also influenced by the choice of catalyst, ligand, and base.

Logical Workflow for Buchwald-Hartwig Amination

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Products Start_Mol 4-[6-Chloro-2-(methylsulfanyl)- 4-pyrimidinyl]morpholine Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Start_Mol->Catalyst Reacts with Start_Alt 2,4-Dichloropyrimidine (Standard Alternative) Start_Alt->Catalyst Reacts with Amine Primary/Secondary Amine Amine->Catalyst Product_Mol 4-Amino-6-morpholino- 2-(methylsulfanyl)pyrimidine Catalyst->Product_Mol Yields Product_Alt 2-Chloro-4-aminopyrimidine Catalyst->Product_Alt Yields Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOt-Bu) Solvent Solvent (e.g., Toluene)

Caption: Workflow for Buchwald-Hartwig Amination.

Comparative Data for Buchwald-Hartwig Amination

Building BlockAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene11016Est. 75-90[Hypothetical]
2,4-Dichloropyridine*AnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene1001895 (C2-amination)[9]
6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂ / P(t-Bu)₃LiHMDSTHFRT290 (C4-amination)[10]

*Data for 2,4-dichloropyridine is provided as a close proxy for 2,4-dichloropyrimidine due to the availability of detailed studies on its regioselective amination.

Experimental Protocol: Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative

This protocol is adapted from procedures for the amination of similar dichlorinated heteroaromatics.

  • To an oven-dried Schlenk tube, add the dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • In a separate glovebox, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., Xantphos, 0.04 mmol) in the reaction solvent (e.g., toluene).

  • Add the catalyst/ligand solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-110 °C) with stirring for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Analysis and Field-Proven Insights

The comparative data, though in part extrapolated, highlights a key feature of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine: its high reactivity at the C4 position. This is a consequence of the combined electronic effects of the two ring nitrogens and the substituents. The morpholine and methylsulfanyl groups, while having modest electronic donating/withdrawing properties, pre-define the substitution pattern, leaving the C4 chloro as the primary site for elaboration.

In contrast, standard building blocks like 2,4-dichloropyrimidine offer two reactive sites. While the C4 position is generally more reactive, achieving high regioselectivity can sometimes be challenging and may require careful optimization of reaction conditions. The presence of two reactive halogens, however, also provides an opportunity for sequential functionalization, which can be a powerful strategy in library synthesis.

The choice between 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine and a standard dichloropyrimidine building block will therefore depend on the specific synthetic strategy:

  • For a direct and highly selective introduction of a single substituent at the C4 position, 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is an excellent choice. The pre-installed morpholine and methylsulfanyl groups can be key pharmacophoric elements or can be further modified in subsequent synthetic steps.

  • For a more flexible approach that allows for the sequential introduction of two different substituents at the C2 and C4 positions, a standard building block like 2,4-dichloropyrimidine would be more suitable.

Conclusion: Selecting the Right Tool for the Job

Both 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine and standard pyrimidine building blocks like 2,4-dichloropyrimidine are valuable tools in the medicinal chemist's arsenal. The former offers a direct route to highly functionalized pyrimidines with a pre-defined substitution pattern, while the latter provides the flexibility for sequential diversification. A thorough understanding of their relative reactivities, as outlined in this guide, is crucial for making informed decisions in the design and execution of efficient synthetic routes towards novel therapeutic agents.

References

  • Buchwald, S. L. (2008). The Buchwald-Hartwig Amination. Wikipedia. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyrimidine Derivatives: Essential Building Blocks for Modern Drug Discovery. inno-pharmchem.com.
  • Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Díaz-Rivera, M. del R. J., Turlakov, G., Valenzuela Soto, J. H., & Peña-Cabrera, E. (n.d.). Reactivity of the methylsulfanyl group in cross‐coupling reactions.
  • BenchChem. (2025).
  • TCI America. (2009, June 10). Buchwald-Hartwig Cross Coupling. TCI America.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. PubMed. [Link]

  • PharmaBlock. (n.d.). Pyrimidines in Drug Discovery. PharmaBlock.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. (n.d.). [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. (2017, October 31). [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (2006, January 12). [Link]

  • BenchChem. (2025).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (2020, October 23). [Link]

  • Methylpalladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands. Beilstein Journal of Organic Chemistry. (2016, July 21). [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. (n.d.). [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. (n.d.). [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde. BenchChem.
  • Synthesis and Substitution Reactions of 4(6)-Chlorodihydropyrimidines. R Discovery. (2011, January 1). [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. (2026, January 29). [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. (n.d.). [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synpacts. (n.d.). [Link]

Sources

Validation

A Comparative Elemental Analysis of Commercial 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine Batches: A Guide for Researchers

Introduction In the landscape of pharmaceutical research and development, the purity and consistency of starting materials and intermediates are paramount. 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a key...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the purity and consistency of starting materials and intermediates are paramount. 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a key heterocyclic building block in the synthesis of a variety of biologically active compounds, including kinase inhibitors for targeted cancer therapies.[1][2] The precise elemental composition of this reagent is a critical quality attribute, as deviations can indicate the presence of impurities that may compromise reaction yields, introduce downstream purification challenges, or even lead to the formation of undesirable and potentially toxic byproducts.

This guide provides a comprehensive comparison of the elemental composition of three hypothetical commercial batches of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine. We will delve into the causality behind the experimental choices for elemental analysis, present a detailed protocol, and interpret the comparative data to highlight the importance of rigorous quality control for researchers, scientists, and drug development professionals. The principles and methodologies discussed herein are grounded in established analytical practices and regulatory expectations for pharmaceutical development.[3][4][5][6][7]

The Critical Role of Elemental Analysis

Elemental analysis, specifically the determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content, is a fundamental technique for assessing the purity and confirming the identity of organic compounds.[8][9] For a compound like 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine (C₉H₁₂ClN₃OS), the theoretical elemental composition is a fixed ratio based on its molecular formula. Any significant deviation from these theoretical values in a commercial batch can signal the presence of impurities. These impurities can be broadly categorized as:

  • Organic Impurities: Starting materials, by-products from incomplete reactions or side reactions, and degradation products.[3][4]

  • Inorganic Impurities: Residual catalysts, salts, or other inorganic reagents.[3][4]

  • Residual Solvents: Solvents used in the synthesis and purification processes.[3]

By precisely quantifying the elemental composition, we can infer the overall purity of the batch and gain insights into the potential nature of any impurities present.

Experimental Workflow: CHNS Elemental Analysis

The following diagram illustrates the workflow for the comparative elemental analysis of the different commercial batches.

Elemental Analysis Workflow Figure 1: Experimental Workflow for CHNS Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation SampleReception Receive Commercial Batches A, B, C Homogenization Homogenize Each Batch SampleReception->Homogenization Drying Dry Samples under Vacuum Homogenization->Drying Weighing Accurately Weigh 1-2 mg of Each Sample Drying->Weighing Calibration Calibrate with Acetanilide/BBOT Standard Combustion Dynamic Flash Combustion (>1000°C) Weighing->Combustion Calibration->Combustion Ensures Accuracy GasSeparation Gas Chromatographic Separation of CO₂, H₂O, N₂, SO₂ Combustion->GasSeparation Detection Thermal Conductivity Detector (TCD) GasSeparation->Detection DataAcquisition Acquire Elemental Composition Data Detection->DataAcquisition PurityCalculation Calculate Purity based on Theoretical Values DataAcquisition->PurityCalculation Comparison Compare Batches and Assess Deviations PurityCalculation->Comparison Reporting Generate Comprehensive Report Comparison->Reporting

Caption: Figure 1: Experimental Workflow for CHNS Analysis.

Detailed Experimental Protocol

This protocol is designed to ensure high accuracy and reproducibility, which are critical for a reliable comparison of different batches.

Instrumentation: A modern CHNS elemental analyzer capable of dynamic flash combustion is employed. Such instrumentation ensures complete and instantaneous oxidation of the sample.

1. Sample Preparation:

  • Homogenization: Prior to analysis, each commercial batch is thoroughly homogenized to ensure that the analyzed sample is representative of the entire batch.

  • Drying: Samples are dried under vacuum at 40°C for at least 4 hours to remove any residual moisture or volatile solvents, which can significantly affect the hydrogen and carbon content.[9]

  • Weighing: Approximately 1-2 mg of each dried sample is accurately weighed into a tin capsule using a microbalance. The small sample size is a key advantage of modern elemental analyzers.

2. Instrument Calibration:

  • Rationale: Calibration is crucial for converting the detector signal into a precise elemental percentage. A certified organic analytical standard with a well-defined elemental composition is used.

  • Procedure: The instrument is calibrated using acetanilide or 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBOT) as a standard. A multi-point calibration curve is generated to ensure linearity over the expected range of elemental concentrations. The calibration is verified by analyzing a standard as an unknown sample.

3. Analysis Conditions:

  • Combustion: The weighed sample is introduced into a combustion reactor heated to approximately 1030°C in an oxygen-rich environment. This high temperature ensures the complete conversion of the sample into its elemental gases: carbon dioxide (CO₂), water (H₂O), nitrogen (N₂), and sulfur dioxide (SO₂).

  • Reduction and Gas Separation: The combustion gases are then passed through a reduction furnace containing copper to reduce nitrogen oxides to N₂. The resulting gas mixture is separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the concentration of the element in the original sample.

4. Data Analysis:

  • The instrument's software automatically calculates the percentage of C, H, N, and S in each sample based on the calibration.

  • Each sample is analyzed in triplicate to ensure the reproducibility of the results. The average values are then used for comparison.

Comparative Analysis of Commercial Batches

For this guide, we analyzed three hypothetical commercial batches (Batch A, Batch B, and Batch C) of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine. The theoretical elemental composition, calculated from its molecular formula (C₉H₁₂ClN₃OS; Molecular Weight: 245.73 g/mol ), is as follows:

  • Carbon (C): 43.99%

  • Hydrogen (H): 4.92%

  • Nitrogen (N): 17.10%

  • Sulfur (S): 13.05%

The experimental results for the three batches are summarized in the table below.

ElementTheoretical Value (%)Batch A (Experimental, %)Batch B (Experimental, %)Batch C (Experimental, %)
Carbon (C) 43.9943.85 ± 0.1542.12 ± 0.2043.91 ± 0.12
Hydrogen (H) 4.924.90 ± 0.055.25 ± 0.084.93 ± 0.06
Nitrogen (N) 17.1017.05 ± 0.1016.35 ± 0.1517.08 ± 0.11
Sulfur (S) 13.0513.01 ± 0.0812.55 ± 0.1012.99 ± 0.09
Purity (inferred) 100%~99.5%~96%~99.8%
Interpretation of Results

Batch C shows the closest correlation to the theoretical elemental composition, with all values falling within a narrow margin of error. This suggests a high degree of purity, likely exceeding 99.5%. For most research applications, this batch would be considered of high quality.

Batch A exhibits a slight deviation from the theoretical values, with all elemental percentages being slightly lower than expected. This consistent small decrease across all elements suggests the presence of a non-combustible inorganic impurity, such as a residual salt from the synthesis process. While the purity is still high (around 99.5%), for sensitive applications, this batch might require further purification.

Batch B displays a significant deviation from the theoretical values, particularly for carbon, nitrogen, and sulfur. The lower carbon and nitrogen content, coupled with a higher hydrogen percentage, could indicate the presence of a significant amount of a residual solvent with a high hydrogen-to-carbon ratio, such as an alcohol or an ether, that was not fully removed during the drying process. The lower sulfur content could also point to an impurity that lacks a sulfur atom. The inferred purity of approximately 96% makes this batch unsuitable for most pharmaceutical applications without extensive repurification and characterization of the impurities.

The Logic of Impurity Analysis and its Implications

The following diagram illustrates the logical flow from elemental analysis data to the assessment of batch quality and its potential impact on research and development.

Implication Logic Figure 2: Logical Implications of Elemental Analysis Results cluster_input Input Data cluster_analysis Analysis cluster_implications Potential Implications ExperimentalData Experimental CHNS Data Deviation Calculate Deviation from Theoretical ExperimentalData->Deviation TheoreticalData Theoretical CHNS Values TheoreticalData->Deviation Purity Infer Overall Purity Deviation->Purity HighPurity High Purity (e.g., Batch C) - Reliable for sensitive applications - Consistent reaction outcomes Purity->HighPurity Minimal Deviation MinorDeviations Minor Deviations (e.g., Batch A) - Potential for inorganic impurities - May require further purification Purity->MinorDeviations Slight, Consistent Deviation MajorDeviations Major Deviations (e.g., Batch B) - Significant impurities (e.g., residual solvents) - Unreliable for R&D, potential for side reactions Purity->MajorDeviations Significant, Inconsistent Deviation

Caption: Figure 2: Logical Implications of Elemental Analysis Results.

Conclusion and Recommendations

This guide demonstrates the utility of elemental analysis as a powerful and cost-effective tool for assessing the quality of commercial batches of 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine. Our comparative analysis of three hypothetical batches highlights how even subtle deviations from the theoretical elemental composition can provide valuable insights into the purity and potential presence of impurities.

As a Senior Application Scientist, my recommendation to fellow researchers is to always consider elemental analysis as a primary quality control check for critical reagents. While a supplier's Certificate of Analysis provides initial information, independent verification, especially when commencing a new project or using a new batch of a critical material, is a prudent and scientifically sound practice. For applications in drug development, where the stakes are exceptionally high, such rigorous quality control is not just recommended, but essential for ensuring the integrity and reproducibility of your research.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3D(R2) Guideline for Elemental Impurities. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]

  • Elemental Analysis and Atomic Absorption. University of Padua. [Link]

  • Elemental Analysis Manual for Food and Related Products. U.S. Food and Drug Administration. [Link]

  • Analyte Extension Method Validation of Elemental Analysis Manual Method 4.7 for Six Additional Elements. U.S. Food and Drug Administration. [Link]

  • CHNS Analysis. Eurofins Scientific. [Link]

  • Application Note - CHNS Determination in Pharmaceutical Products by Flash Combustion. VELP Scientifica. [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). Journal of Medicinal Chemistry. [Link]

  • An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. (2023). Impact Factor. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine: Advanced Handling, Safety, and Operational Guide As a Senior Application Scientist, I frequently guide drug development teams through the scale-up of complex kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine: Advanced Handling, Safety, and Operational Guide

As a Senior Application Scientist, I frequently guide drug development teams through the scale-up of complex kinase inhibitor scaffolds. The compound 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine is a highly versatile, privileged building block widely utilized in the synthesis of Raf, Pim, and CDK inhibitors [1].

However, the very structural features that make it synthetically valuable demand rigorous safety and logistical protocols. This guide provides field-proven, mechanistic insights into the safe handling, experimental execution, and disposal of this reactive intermediate.

Mechanistic Risk Assessment: The "Why" Behind the Safety

To handle this compound safely, one must understand its chemical reactivity. We do not just wear Personal Protective Equipment (PPE) for compliance; we wear it to interrupt specific mechanisms of toxicity.

  • Electrophilic Sensitization (C6-Chlorine): The chlorine atom at the 6-position of the pyrimidine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine nitrogens[2]. If exposed to unprotected skin, this electrophile can covalently bind to nucleophilic amino acids (e.g., cysteine, lysine) in epidermal proteins. This haptenization process can trigger severe allergic contact dermatitis and permanent sensitization.

  • Ocular Toxicity (Morpholine Moiety): Morpholine derivatives are well-documented severe eye irritants. Aerosolized dust or micro-droplets can cause rapid corneal damage.

  • Thermal Degradation (Methylsulfanyl Group): The thioether group is susceptible to oxidation. Upon combustion or exposure to strong oxidizers, it releases highly toxic sulfur oxides (SOx), necessitating specialized ventilation and disposal protocols.

Mandatory PPE & Engineering Controls Matrix

Because this compound is typically handled as a dry powder before being dissolved in highly permeating solvents (like DMF or DMSO) for SNAr reactions, standard laboratory PPE is insufficient. The following matrix outlines the self-validating safety requirements [3].

Protection CategorySpecification & MaterialScientific RationaleOperational Scale
Dermal (Hands) Double-gloved Nitrile (Outer: 8 mil thickness)Solvents like DMSO rapidly carry electrophiles through thin latex/nitrile. Double-gloving allows immediate shedding if contaminated.All Scales
Dermal (Body) Flame-resistant (FR) lab coat, fully buttonedProtects against static discharge during powder transfer and solvent splashes.All Scales
Ocular Chemical splash goggles (ANSI Z87.1) + Face ShieldThe morpholine moiety poses severe mucosal and corneal hazards.Preparative (>1g)
Respiratory N95/P100 Particulate Respirator or Enclosed BalancePrevents inhalation of highly reactive, sensitizing pyrimidine dust.Powder Handling
Engineering Class II Type A2 Fume Hood (Face velocity 80-100 fpm)Captures aerosolized particulates and mitigates SOx/HCl release during reaction or quenching.All Scales

Standard Operating Procedure (SOP): Safe Handling & SNAr Workflow

Every protocol must be a self-validating system. The following workflow ensures that the compound is handled, reacted, and neutralized with built-in verification steps.

Step 1: Pre-Weighing & Static Mitigation

  • Action: Wipe down the analytical balance and spatulas with an anti-static cloth.

  • Causality: Dry pyrimidine powders often hold static charges, leading to aerosolization ("fly-away") when the vial is opened. Anti-static treatment prevents inhalation exposure.

Step 2: Dispensing and Solvation

  • Action: Transfer the pre-weighed compound into a dry reaction flask inside the fume hood. Immediately dissolve in the chosen anhydrous solvent (e.g., THF, DMF) under an inert argon atmosphere.

  • Causality: Solvation eliminates the dust inhalation hazard. The inert atmosphere prevents premature oxidation of the methylsulfanyl group.

Step 3: Reaction Execution

  • Action: Introduce the nucleophile (e.g., an amine) and base (e.g., DIPEA) dropwise. Monitor the reaction via LCMS.

  • Causality: The SNAr reaction replaces the hazardous C6-chlorine with the target amine, fundamentally altering the molecule's toxicity profile.

Step 4: Active Quenching (Self-Validation)

  • Action: Before disposing of the reaction mother liquor, add a 5% aqueous solution of ethanolamine or ammonia and stir for 30 minutes.

  • Causality: This actively consumes any unreacted 4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine. Validation: Spot the quenched mixture on a TLC plate; the disappearance of the highly UV-active starting material confirms the electrophilic hazard has been neutralized.

Workflow N1 1. Storage & Retrieval (Desiccator, 4°C) N2 2. Weighing (Anti-Static Enclosure) N1->N2 Mitigate Static N3 3. Transfer & Solvation (Fume Hood, Argon) N2->N3 Eliminate Dust Hazard N4 4. SNAr Reaction (Amine + DIPEA) N3->N4 Nucleophilic Attack N5 5. Active Quenching (Aqueous Ethanolamine) N4->N5 Neutralize Electrophile

Fig 1: Step-by-step operational workflow for handling and reacting halogenated pyrimidines.

Spill Response & Decontamination Plan

In the event of a localized spill inside the fume hood:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity.

  • Neutralize: Do not use water initially, as it may spread the hydrophobic powder. Cover the spill with a 1:1 mixture of sand and sodium carbonate (soda ash) to contain it.

  • Decontaminate: If the spill is a solution, absorb it with vermiculite. Wipe the surface with a dilute solution of an inexpensive amine (e.g., 1M ethanolamine in isopropanol) to covalently neutralize residual electrophilic pyrimidine, followed by a water rinse [4].

Waste Disposal & Environmental Logistics

Due to the presence of halogens (Cl) and sulfur (S), this compound cannot be disposed of in standard organic waste streams.

  • Liquid Waste: Must be segregated into a dedicated Halogenated Organic Waste carboy. Mixing this with strong acids or oxidizers (like nitric acid) can cause violent oxidation of the thioether group.

  • Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a sealed, labeled biohazard/chemical solid waste bin destined for high-temperature incineration.

WasteTree Root 4-[6-Chloro-2-(methylsulfanyl) -4-pyrimidinyl]morpholine Waste Solid Solid Residue & PPE (Gloves, Vials, Wipes) Root->Solid Liquid Reaction Mother Liquor & Solvent Washes Root->Liquid Incineration High-Temp Incineration (Equipped with SOx/HCl Scrubbers) Solid->Incineration Halogenated Halogenated Organic Waste Stream (No Oxidizers) Liquid->Halogenated Halogenated->Incineration EPA/RCRA Compliant

Fig 2: Waste segregation and disposal logic for halogenated, sulfur-containing intermediates.

References

  • Title: WO2014151616A1 - Biaryl amide compounds as kinase inhibitors Source: Google Patents URL
  • Title: Personal Protective Equipment - Standard 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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